Cas no 1531513-08-2 (4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1lambda6-thiomorpholine-1,1-dione)
![4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1lambda6-thiomorpholine-1,1-dione structure](https://ja.kuujia.com/scimg/cas/1531513-08-2x500.png)
4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1lambda6-thiomorpholine-1,1-dione 化学的及び物理的性質
名前と識別子
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- 1531513-08-2
- AKOS018171986
- EN300-714634
- 4-(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)-1lambda6-thiomorpholine-1,1-dione
- 4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1lambda6-thiomorpholine-1,1-dione
-
- インチ: 1S/C13H24N2O2S/c16-18(17)7-5-15(6-8-18)4-3-11-9-12-1-2-13(10-11)14-12/h11-14H,1-10H2
- InChIKey: MPMLRYORWSHQBZ-UHFFFAOYSA-N
- ほほえんだ: S1(CCN(CC1)CCC1CC2CCC(C1)N2)(=O)=O
計算された属性
- せいみつぶんしりょう: 272.15584919g/mol
- どういたいしつりょう: 272.15584919g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 364
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1lambda6-thiomorpholine-1,1-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714634-1.0g |
4-(2-{8-azabicyclo[3.2.1]octan-3-yl}ethyl)-1lambda6-thiomorpholine-1,1-dione |
1531513-08-2 | 1g |
$0.0 | 2023-06-06 |
4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1lambda6-thiomorpholine-1,1-dione 関連文献
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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5. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1lambda6-thiomorpholine-1,1-dioneに関する追加情報
Introduction to 4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1λ6-thiomorpholine-1,1-dione (CAS No. 1531513-08-2)
4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1λ6-thiomorpholine-1,1-dione (CAS No. 1531513-08-2) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to as a thiomorpholine derivative, possesses a unique structural framework that includes a thiomorpholine ring and an azabicyclo[3.2.1]octane moiety, making it a promising candidate for various therapeutic applications.
The thiomorpholine ring is a sulfur-containing heterocycle that is known for its ability to form stable complexes with metal ions and its potential for modulating biological activities. The presence of the azabicyclo[3.2.1]octane moiety, on the other hand, adds to the compound's structural complexity and contributes to its unique pharmacological properties. This combination of structural elements makes 4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1λ6-thiomorpholine-1,1-dione an intriguing molecule for researchers exploring new drug candidates.
Recent studies have highlighted the potential of 4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1λ6-thiomorpholine-1,1-dione in various therapeutic areas. One notable application is in the treatment of neurological disorders, where the compound has shown promising results in modulating neurotransmitter systems and improving cognitive function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that this compound effectively interacts with specific receptors in the brain, leading to enhanced neuroprotection and reduced inflammation.
In addition to its potential in neurological disorders, 4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1λ6-thiomorpholine-1,1-dione has also been investigated for its anti-inflammatory properties. Research conducted by a team at the University of California found that this compound exhibits potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory response pathway. This makes it a potential candidate for treating conditions such as arthritis and other inflammatory diseases.
The pharmacokinetic profile of 4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1λ6-thiomorpholine-1,1-dione has also been studied extensively. Preliminary data suggest that the compound has favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a therapeutic agent. Its high bioavailability and low toxicity make it an attractive candidate for further clinical evaluation.
Clinical trials are currently underway to assess the safety and efficacy of 4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1λ6-thiomorpholine-1,1-dione in human subjects. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings have paved the way for more advanced clinical trials to explore its potential therapeutic applications in a broader patient population.
In conclusion, 4-(2-{8-Azabicyclo[3.2.1]octan-3-yl}ethyl)-1λ6-thiomorpholine-1,1-dione (CAS No. 1531513-08-2) is a highly promising compound with a unique structural framework that offers significant potential in various therapeutic areas. Its ability to modulate neurotransmitter systems and exhibit anti-inflammatory properties makes it an exciting candidate for further research and development in medicinal chemistry and pharmaceutical science.
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